molecular formula C11H13BrO3 B4952587 2-Bromophenol, isoBOC

2-Bromophenol, isoBOC

Cat. No.: B4952587
M. Wt: 273.12 g/mol
InChI Key: UXUIEDUKQXVYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromophenol, isoBOC: is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.123 . It is a derivative of bromophenol, where the bromine atom is attached to the benzene ring of the phenol molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenol, isoBOC can be synthesized through the bromination of phenol. The reaction involves the electrophilic halogenation of phenol with bromine. The process typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenol, isoBOC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromophenol, isoBOC involves its interaction with molecular targets and pathways. For example, it can act as a catalyst in organic reactions by forming electron donor-acceptor complexes. These complexes facilitate the transfer of electrons, thereby promoting the desired chemical transformations . Additionally, its interactions with enzymes can inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromophenol
  • 3-Bromophenol
  • 4-Bromophenol
  • 2,4-Dibromophenol
  • 2,6-Dibromophenol

Comparison: 2-Bromophenol, isoBOC is unique due to its specific bromine substitution pattern and the presence of the isobutoxycarbonyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that other bromophenols may not be able to fulfill .

Properties

IUPAC Name

(2-bromophenyl) 2-methylpropyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUIEDUKQXVYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.